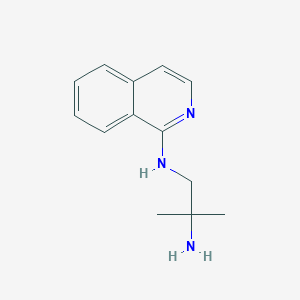

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- is a compound with a complex structure that includes both a propanediamine and an isoquinoline moiety

Preparation Methods

The synthesis of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminopropane with isoquinoline derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Scientific Research Applications

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- has a wide range of scientific research applications:

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages over existing treatments.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- can be compared with other similar compounds such as:

1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the isoquinoline moiety.

Isoquinoline derivatives: Compounds that share the isoquinoline structure but differ in their substituents and overall properties.

The uniqueness of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.

Biological Activity

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological properties. The compound can be represented as follows:

This structure includes an isoquinoline moiety, which is often associated with various pharmacological effects.

Research indicates that this compound may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular functions.

- Receptor Modulation : It may act as a modulator of specific receptors involved in neurotransmission and other signaling pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

2. Cytotoxicity in Cancer Research

In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. The mechanism was linked to the activation of caspases, which are essential for the apoptotic pathway.

3. Neuroprotection

Research focusing on neurodegenerative diseases found that the compound provided neuroprotective effects in models of oxidative stress. It was observed to reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-N-isoquinolin-1-yl-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C13H17N3/c1-13(2,14)9-16-12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,9,14H2,1-2H3,(H,15,16) |

InChI Key |

AFAGLJFOWIEVHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=NC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.